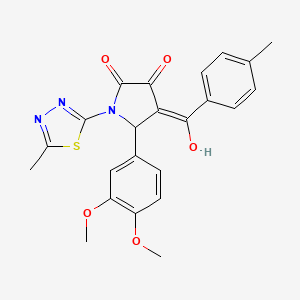![molecular formula C17H13ClN2O B11630152 N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]aniline](/img/structure/B11630152.png)
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts may be tailored to ensure environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chloro and methoxy substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
(E)-1-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-N-PHENYLMETHANIMINE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(2-chloro-7-methoxyquinolin-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H13ClN2O/c1-21-15-8-7-12-9-13(17(18)20-16(12)10-15)11-19-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
RVMCRVNWDOHVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11630071.png)
![2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11630074.png)
![4-methyl-N-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11630082.png)
![4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11630090.png)

![Ethyl 3-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11630119.png)
![2-[(3-methylbutyl)sulfanyl]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11630120.png)
![N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11630126.png)
![(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid](/img/structure/B11630137.png)
![ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630151.png)
![3-(4-fluorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11630157.png)
![5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630168.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630174.png)
